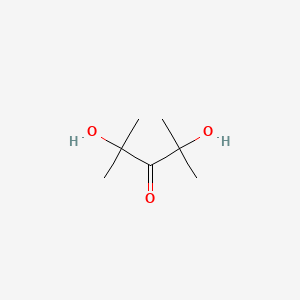
2,4-Dihydroxy-2,4-dimethylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-2,4-dimethylpentan-3-one is an organic compound with the molecular formula C7H14O3. It is a derivative of pentanone, characterized by the presence of two hydroxyl groups and two methyl groups on the second and fourth carbon atoms, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-2,4-dimethylpentan-3-one can be achieved through several methods. One common approach involves the reaction of diacetone alcohol with hydrogen peroxide in the presence of a catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as sulfuric acid or other acidic media are often employed to facilitate the reaction. The process is designed to be efficient and scalable, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-2,4-dimethylpentan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4-Dihydroxy-2,4-dimethylpentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-2,4-dimethylpentan-3-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-pentanone:
2,4-Dimethylpentan-3-one oxime: This derivative contains an oxime functional group instead of hydroxyl groups.
Uniqueness
2,4-Dihydroxy-2,4-dimethylpentan-3-one is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable subject of study in multiple fields.
Properties
CAS No. |
86096-09-5 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2,4-dihydroxy-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O3/c1-6(2,9)5(8)7(3,4)10/h9-10H,1-4H3 |
InChI Key |
IFOWXFUNZNAQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















